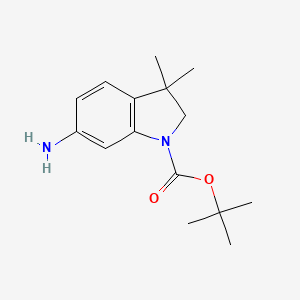

1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole

Description

BenchChem offers high-quality 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-amino-3,3-dimethyl-2H-indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-9-15(4,5)11-7-6-10(16)8-12(11)17/h6-8H,9,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIMZHRFTRPBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679392 | |

| Record name | tert-Butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049677-43-1 | |

| Record name | tert-Butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole chemical properties

An In-Depth Technical Guide to 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate , commonly known as 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole. This bifunctional molecule serves as a valuable building block in medicinal chemistry, incorporating a protected secondary amine within a rigid dihydroindole scaffold and a reactive primary aromatic amine. Its unique structural features, including the gem-dimethyl group at the C3 position which imparts steric hindrance and lipophilicity, make it a strategic intermediate for constructing complex molecular architectures. This document details its physicochemical characteristics, predicted spectroscopic profile, a representative synthetic pathway with detailed protocols, and discusses its reactivity and potential applications in drug discovery.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its basic properties. 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole is a substituted indoline derivative where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, rendering it stable to a wide range of nucleophilic and basic conditions. The presence of a free amino group at the 6-position provides a reactive handle for further synthetic elaboration.

Structural Information and Identifiers

dot graph Structure { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139034237&t=l", label=""]; caption [label="Figure 1. Chemical Structure of the title compound.", fontsize=10]; }

| Property | Value | Source |

| IUPAC Name | tert-butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate | N/A |

| CAS Number | 1049677-43-1 | [1] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | Calculated |

| Molecular Weight | 276.38 g/mol | Calculated |

Physicochemical Data

Quantitative experimental data for this specific molecule is not widely available in peer-reviewed literature. The following properties are based on data from commercial suppliers and estimations derived from its structure.

| Property | Value | Rationale / Comments |

| Appearance | Off-white to light brown solid or semi-solid | Typical for functionalized aromatic amines. |

| Melting Point | Data not available. Estimated >100 °C. | The rigid structure and potential for hydrogen bonding suggest a solid state at room temperature. |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in heptane. | The large nonpolar surface area and Boc group enhance solubility in common organic solvents. |

| Stability | Stable under normal laboratory conditions. Sensitive to strong acids and oxidizing agents. | The Boc group is labile in strong acidic conditions. Aromatic amines are susceptible to oxidation. |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). | Recommended to prevent slow oxidation of the amino group and hydrolysis of the Boc group. |

Spectroscopic Profile (Predicted)

As experimental spectra are not publicly available, this section provides a predicted profile based on established principles of NMR, IR, and Mass Spectrometry. This analysis is crucial for reaction monitoring and quality control during synthesis.

Predicted ¹H NMR Spectrum

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.0 | d | 1H | Ar-H (H7) | Aromatic proton ortho to the Boc-protected nitrogen, deshielded. |

| ~6.5 - 6.3 | dd | 1H | Ar-H (H5) | Aromatic proton ortho to the amino group, shielded by the electron-donating NH₂. |

| ~6.2 | d | 1H | Ar-H (H4) | Aromatic proton meta to the amino group. |

| ~3.8 | s | 2H | -CH₂- (H2) | Methylene protons adjacent to the Boc-protected nitrogen. |

| ~3.6 | br s | 2H | -NH₂ | Primary amine protons; shift is variable and may exchange with D₂O. |

| 1.50 | s | 9H | -C(CH₃)₃ | tert-Butyl protons of the Boc group, a characteristic sharp singlet. |

| 1.25 | s | 6H | -C(CH₃)₂ | Gem-dimethyl protons at the C3 position, appearing as a sharp singlet. |

Predicted ¹³C NMR Spectrum

(Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154 | C=O (Boc) | Carbonyl carbon of the carbamate. |

| ~145 | Ar-C (C6) | Aromatic carbon bonded to the NH₂ group. |

| ~140 | Ar-C (C7a) | Aromatic carbon at the ring junction. |

| ~125 | Ar-C (C7) | Aromatic CH. |

| ~120 | Ar-C (C3a) | Aromatic carbon at the ring junction. |

| ~115 | Ar-C (C5) | Aromatic CH, shielded by NH₂. |

| ~110 | Ar-C (H4) | Aromatic CH, shielded by NH₂. |

| ~80 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~55 | -C H₂- (C2) | Methylene carbon adjacent to nitrogen. |

| ~42 | -C (CH₃)₂ (C3) | Quaternary carbon at the C3 position. |

| ~28.5 | -C(C H₃)₃ | Methyl carbons of the Boc group. |

| ~28.0 | -C(C H₃)₂ | Gem-dimethyl carbons. |

Predicted IR & Mass Spectra

| Spectroscopy | Key Peaks / Values | Interpretation |

| IR (KBr, cm⁻¹) | 3450-3300 (two bands) | N-H stretching of the primary amine. |

| 3050-3000 | Aromatic C-H stretching. | |

| 2970-2850 | Aliphatic C-H stretching. | |

| ~1690 | C=O stretching of the Boc carbamate. | |

| ~1620 | N-H scissoring of the primary amine. | |

| MS (ESI+) | m/z 277.2 | [M+H]⁺ (Molecular Ion) |

| m/z 221.2 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) | |

| m/z 177.1 | [M - Boc + H]⁺ (Loss of the Boc group) |

Representative Synthesis and Purification

While a specific literature preparation for this exact molecule is elusive, a robust and logical synthetic route can be designed from commercially available starting materials using standard, high-yielding transformations. The proposed pathway involves the reduction of a nitro-substituted precursor.

Proposed Synthetic Pathway

Detailed Experimental Protocol

Objective: To synthesize tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate from tert-butyl 3,3-dimethyl-6-nitroindoline-1-carboxylate.

Materials:

-

tert-butyl 3,3-dimethyl-6-nitroindoline-1-carboxylate (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

-

Ethanol (EtOH) or Methanol (MeOH), anhydrous

-

Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

-

Diatomaceous earth (Celite®)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3,3-dimethyl-6-nitroindoline-1-carboxylate (1.0 eq). Dissolve the starting material in a suitable volume of ethanol (approx. 0.1-0.2 M concentration).

-

Causality: Ethanol is an excellent solvent for both the starting material and the product, and it is compatible with catalytic hydrogenation.

-

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under a stream of nitrogen or argon.

-

Causality: Pd/C is a highly efficient and standard catalyst for the reduction of aromatic nitro groups to amines. The reaction is often exothermic, so careful addition is warranted, although typically manageable on a lab scale. An inert atmosphere prevents premature reaction with flammable hydrogen.

-

-

Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle 3 times to ensure an inert atmosphere is replaced by hydrogen. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

-

Causality: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas), which maximizes the reaction rate. The reaction is typically complete within 2-16 hours.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot (amines are more polar than nitro compounds) on the TLC plate validates reaction completion.

-

-

Work-up and Filtration: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol to recover all the product.

-

Causality: Celite is a fine, inert filter aid that prevents the fine Pd/C particles from passing through the filter paper and contaminating the product. Caution: The Pd/C catalyst can be pyrophoric upon drying and should be quenched with water before disposal.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane or hexane.

-

Self-Validation: The purity of the final product can be confirmed by ¹H NMR and LC-MS analysis, which should match the expected profiles.

-

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole stems from its two distinct nitrogen functionalities, allowing for orthogonal chemical modifications.

-

The 6-Amino Group: This primary aromatic amine is a potent nucleophile and the primary site for derivatization. It readily participates in a wide array of classical amine reactions:

-

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (via amide coupling reagents like EDC/HOBt) to form amides and sulfonamides.

-

Alkylation: Reductive amination with aldehydes or ketones.

-

Buchwald-Hartwig Amination: Coupling with aryl halides to form diarylamines.

-

Sandmeyer Reactions: Conversion to a diazonium salt, which can then be transformed into various functional groups (e.g., -OH, -CN, -halogens).

-

-

The 1-Boc Group: This protecting group serves two key roles. First, it deactivates the indoline nitrogen, preventing it from interfering with reactions at the 6-amino position. Second, it can be easily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to reveal the free secondary amine for subsequent reactions.

This dual functionality makes the molecule an ideal scaffold for building libraries of compounds in drug discovery programs, where modifications at the 6-position can be explored while retaining the option for later derivatization of the indoline core.

Handling and Safety

While a specific safety data sheet (SDS) for this compound is not publicly available, compounds with similar structures (aromatic amines) should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin and eyes.

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.

-

First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate is a strategically designed synthetic intermediate with significant potential in medicinal chemistry. Its rigid dihydroindole scaffold, modified with a gem-dimethyl group and featuring orthogonally protected amino functionalities, provides a robust platform for the synthesis of novel and complex molecules. This guide has outlined its core chemical properties, provided a predictive analytical profile, and detailed a logical synthetic route, offering researchers a solid foundation for its effective utilization in drug discovery and development projects.

References

[1] Axios Research. (n.d.). 1-Boc-6-Amino-3,3-Dimethyl-2,3-Dihydro-Indole. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole

Abstract: This technical guide provides a comprehensive, field-proven methodology for the multi-step synthesis and detailed analytical characterization of 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole, a valuable heterocyclic building block in contemporary drug discovery. The narrative emphasizes the causal relationships behind experimental choices, ensuring protocols are robust and reproducible. We present a logical and efficient three-step synthetic sequence commencing with the regioselective nitration of 3,3-dimethyl-2,3-dihydro-indole, followed by nitro group reduction, and concluding with a selective N-Boc protection. Each stage is accompanied by a detailed, step-by-step protocol and a thorough discussion of the underlying chemical principles. The guide culminates in a comprehensive characterization of the final product using modern analytical techniques, including NMR, IR, and Mass Spectrometry, to establish identity, structure, and purity.

Introduction: Strategic Importance of the Substituted Indoline Scaffold

The 2,3-dihydro-indole, or indoline, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. The strategic introduction of functional groups onto this heterocyclic system allows for the fine-tuning of pharmacological properties. The title compound, tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate (1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole), is a particularly useful intermediate.[1][2][3] The presence of a Boc-protected nitrogen at the 1-position and a primary amine at the 6-position provides orthogonal handles for subsequent chemical diversification, enabling its use in the synthesis of a wide array of more complex molecules for drug development pipelines.

This guide presents a reliable and scalable synthetic route, designed to deliver high-purity material through a logical progression of established chemical transformations.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole is approached via a three-step linear sequence. The chosen strategy prioritizes robust reactions, ease of purification, and the strategic timing of protecting group installation.

Retrosynthetic Analysis: The target molecule is conceptually deconstructed as follows: The final Boc protecting group is removed to reveal 6-amino-3,3-dimethyl-2,3-dihydro-indole. This disconnection highlights the final step as a standard N-tert-butoxycarbonylation. The 6-amino group is then retrosynthetically converted to a 6-nitro group, a common precursor for aromatic amines, pointing to a nitro reduction as the penultimate step.[4][5] Finally, the nitro-substituted indoline is traced back to the parent 3,3-dimethyl-2,3-dihydro-indole via an electrophilic aromatic nitration reaction.

Caption: Retrosynthetic pathway for the target compound.

Forward Synthetic Workflow: The synthesis commences with the nitration of the electron-rich aromatic ring of the indoline core. The indoline nitrogen is a powerful activating group, directing electrophiles primarily to the para-position (C6). Subsequent reduction of the nitro functionality yields the key amine intermediate, which is then selectively protected at the indoline nitrogen to afford the final product.

Caption: Overall three-step synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Handle fuming nitric acid and concentrated sulfuric acid with extreme caution.

Step 1: Synthesis of 3,3-dimethyl-6-nitro-2,3-dihydro-indole

This step involves the regioselective electrophilic nitration of the indoline ring. The reaction is conducted at low temperatures to control the exothermic reaction and minimize the formation of side products.

Methodology:

-

Charge a three-neck round-bottom flask, equipped with a magnetic stirrer, thermometer, and dropping funnel, with concentrated sulfuric acid (5.0 eq.).

-

Cool the flask to 0°C in an ice-salt bath.

-

Add 3,3-dimethyl-2,3-dihydro-indole (1.0 eq.) dropwise to the cold sulfuric acid, ensuring the internal temperature does not exceed 10°C.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.) in a separate flask, pre-cooled to 0°C.

-

Add the cold nitrating mixture dropwise to the solution of the indoline salt over 30-60 minutes, maintaining the internal temperature at approximately 0°C.[6]

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Basify the resulting aqueous solution to a pH of 8-9 by the slow addition of a concentrated ammonium hydroxide solution, while maintaining a low temperature with an ice bath.[6]

-

Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-dimethyl-6-nitro-2,3-dihydro-indole, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of 6-amino-3,3-dimethyl-2,3-dihydro-indole

The conversion of the nitro group to a primary amine is a critical reduction step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Methodology:

-

Dissolve the 3,3-dimethyl-6-nitro-2,3-dihydro-indole (1.0 eq.) from Step 1 in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Carefully add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and connect it to a hydrogen source. Purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm, or balloon pressure) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-3,3-dimethyl-2,3-dihydro-indole, which is often pure enough for the next step or can be purified if necessary.

Step 3: Synthesis of 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole

This final step selectively protects the more nucleophilic indoline nitrogen. The aromatic amine at C6 is less reactive due to delocalization of its lone pair into the aromatic ring, allowing for selective protection.

Methodology:

-

Dissolve 6-amino-3,3-dimethyl-2,3-dihydro-indole (1.0 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base such as triethylamine (1.5 eq.) to the solution. For less reactive systems, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be included.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole as the final product.

Characterization and Data Analysis

Confirming the identity and purity of the final compound is paramount. The following data are representative of a successfully synthesized product.

Data Presentation

| Analysis Type | Expected Results for 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole |

| Appearance | Off-white to light brown solid |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

| Mass Spec. (ESI+) | Expected [M+H]⁺: 263.17 |

| ¹H NMR (400 MHz, CDCl₃) | See Table 2 for detailed assignments |

| ¹³C NMR (100 MHz, CDCl₃) | See Table 3 for detailed assignments |

| IR Spectroscopy (cm⁻¹) | ~3450, 3360 (N-H stretch, amine), ~2970 (C-H stretch, alkyl), ~1690 (C=O stretch, carbamate), ~1620, 1500 (C=C stretch, aromatic)[7] |

Table 1: Summary of Expected Analytical Data.

NMR Spectroscopic Assignments

Table 2: Expected ¹H NMR Assignments

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.2-7.4 | d | 1H | Ar-H (C4) | Aromatic proton ortho to the Boc-protected nitrogen. |

| ~6.2-6.4 | dd | 1H | Ar-H (C5) | Aromatic proton ortho and meta to amino and C4-H. |

| ~6.1-6.2 | d | 1H | Ar-H (C7) | Aromatic proton ortho to the amino group. |

| ~3.7-3.9 | s | 2H | C2-H ₂ | Methylene protons of the indoline ring. |

| ~3.5-3.7 | br s | 2H | NH ₂ | Broad singlet for the primary amine protons. |

| ~1.5 | s | 9H | Boc C(CH ₃)₃ | Characteristic singlet for the nine equivalent Boc protons. |

| ~1.2 | s | 6H | C3-(CH ₃)₂ | Singlet for the six equivalent gem-dimethyl protons. |

Table 3: Expected ¹³C NMR Assignments

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~152 | C =O (Boc) |

| ~145 | Ar-C (C6) |

| ~140 | Ar-C (C7a) |

| ~135 | Ar-C (C3a) |

| ~125 | Ar-C (C4) |

| ~110 | Ar-C (C5) |

| ~105 | Ar-C (C7) |

| ~80 | C (CH₃)₃ (Boc) |

| ~55 | C 2 |

| ~42 | C 3 |

| ~28 | C(C H₃)₃ (Boc) |

| ~27 | C3-(C H₃)₂ |

Caption: Logic map for analytical characterization.

Conclusion

This guide outlines a validated and logical three-step synthesis for producing 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole. By providing detailed, step-by-step protocols and explaining the chemical reasoning behind key experimental parameters, this document serves as a reliable resource for researchers requiring this versatile building block. The comprehensive characterization data provided establishes a benchmark for quality control, ensuring the material is suitable for subsequent applications in medicinal chemistry and process development.

References

- Google Patents. (n.d.). Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole. WO2010071828A2.

-

Organic & Biomolecular Chemistry. (n.d.). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. RSC Publishing. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of a Series of Diaminoindoles. PMC. Retrieved from [Link]

-

Measles Who. (n.d.). 1-Boc-6-Amino-2,3-dihydroindole. Retrieved from [Link]

-

MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

-

PubMed Central. (2022, November 2). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Reduction of the nitro group in 6a to obtain 11a, a possible.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Supporting Information. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Retrieved from [Link]

-

Computational Systems Biology. (n.d.). 1-Boc-6-Amino-2,3-dihydroindole. Retrieved from [Link]

-

School of Biotechnology Madurai Kamaraj University. (n.d.). 1-Boc-6-Amino-2,3-dihydroindole. Retrieved from [Link]

-

ResearchGate. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). New enolate-carbodiimide rearrangement in the concise synthesis of 6-amino-2,3-dihydro-4-pyridinones from homoallylamines. RSC Publishing. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 6-amino-1, 3-dimethyl uracil. CN115260106A.

-

Royal Society of Chemistry. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

-

Universidad de Oviedo. (n.d.). Synthesis and Biological Evaluation of Novel C1 or C3 Amino Derivatives of A-Ring 1,2,3-Trisubstituted 19-nor-vitamin D3. Retrieved from [Link]

Sources

- 1. 1-Boc-6-Amino-2,3-dihydroindole | Measles Who [who-measles.org]

- 2. 1-Boc-6-Amino-2,3-dihydroindole | Computational Systems Biology [csbiology.com]

- 3. 1-Boc-6-Amino-2,3-dihydroindole | School of Biotechnology Madurai Kamaraj University [biotechmku.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to tert-Butyl 6-amino-3,3-dimethylindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-amino-3,3-dimethylindoline-1-carboxylate, a key building block in medicinal chemistry, offers a unique scaffold for the development of novel therapeutics. Its rigid tricyclic core, substituted with a protected primary amine and gem-dimethyl groups, provides a versatile platform for generating diverse molecular libraries. This guide delves into the core aspects of this compound, including its precise chemical identity, a proposed synthetic pathway, and the underlying chemical principles.

Chemical Identity and Structure

The precise nomenclature and structural representation are fundamental for unambiguous scientific communication.

IUPAC Name: tert-butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate

Synonyms: 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole, tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate

Molecular Formula: C₁₅H₂₂N₂O₂

Molecular Weight: 262.35 g/mol

Structure:

Figure 2: Proposed synthetic workflow.

Step-by-Step Methodology

Part 1: Synthesis of 1,2-Dimethyl-4,5-dinitrobenzene

-

Reaction Setup: To a stirred solution of 4-nitro-1,2-dimethylbenzene in concentrated sulfuric acid, slowly add fuming nitric acid at a temperature maintained below 10°C.

-

Reaction Execution: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture onto crushed ice. The precipitated solid is filtered, washed with copious amounts of water until the washings are neutral, and then dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield pure 1,2-dimethyl-4,5-dinitrobenzene.

Rationale: The nitration of 4-nitro-1,2-dimethylbenzene is directed by the existing nitro and methyl groups. The strong electron-withdrawing nitro group deactivates the ring towards electrophilic substitution, while the methyl groups are activating. The incoming nitro group is directed to the positions ortho and para to the methyl groups and meta to the existing nitro group, leading to the desired 4,5-dinitro product.

Part 2: Synthesis of 4,5-Diamino-1,2-dimethylbenzene

-

Reaction Setup: Dissolve 1,2-dimethyl-4,5-dinitrobenzene in ethanol in a hydrogenation vessel. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reaction Execution: Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Work-up and Isolation: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to afford the crude 4,5-diamino-1,2-dimethylbenzene.

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. [1]Palladium on carbon is a highly effective catalyst for this transformation.

Part 3: Synthesis of 6-Amino-3,3-dimethylindoline

-

Reaction Setup: To a solution of 4,5-diamino-1,2-dimethylbenzene in a suitable solvent such as toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reaction Execution: Add acetone to the mixture and heat to reflux for 12-18 hours with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Rationale: This step involves an acid-catalyzed intramolecular cyclization. One of the amino groups of the diamine attacks the carbonyl carbon of acetone to form a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization (in this case, tautomerization) to form the indoline ring. The gem-dimethyl group at the 3-position is derived from the acetone molecule.

Part 4: Synthesis of tert-Butyl 6-amino-3,3-dimethylindoline-1-carboxylate

-

Reaction Setup: Dissolve 6-amino-3,3-dimethylindoline in a suitable aprotic solvent like dichloromethane or tetrahydrofuran. Add a base, such as triethylamine or diisopropylethylamine.

-

Reaction Execution: To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 6-10 hours. [2]3. Work-up and Isolation: Quench the reaction with water and extract the product with dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The final product can be purified by column chromatography on silica gel to yield pure tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate.

Rationale: The Boc group is a common and effective protecting group for amines. [2]The reaction proceeds via nucleophilic attack of the indoline nitrogen onto the carbonyl carbon of di-tert-butyl dicarbonate. The use of a base is necessary to neutralize the acid formed during the reaction and to deprotonate the indoline nitrogen, increasing its nucleophilicity. The primary amino group at the 6-position is significantly less nucleophilic due to resonance delocalization with the aromatic ring and generally does not react under these conditions without a more forcing protocol.

Physicochemical Data (Predicted)

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol). |

| Appearance | Expected to be a solid at room temperature. |

Conclusion

This technical guide provides a comprehensive overview of tert-butyl 6-amino-3,3-dimethylindoline-1-carboxylate, a valuable intermediate in synthetic and medicinal chemistry. While a definitive published synthesis is lacking, the proposed multi-step protocol, based on well-established chemical transformations, offers a reliable pathway for its preparation. The detailed rationale behind each step provides the necessary insights for researchers to adapt and optimize the synthesis for their specific needs. Further characterization of this compound through spectroscopic methods will be crucial to fully elucidate its properties and expand its utility in drug discovery and development.

References

-

PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. [Link]

-

PubChem. tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride. [Link]

-

Synthesis of a Series of Diaminoindoles - PMC - NIH. [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

Sources

The Sentinel of Structure: A Technical Guide to the Spectroscopic Analysis of 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole

Abstract

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole serves as a critical building block in the synthesis of a variety of pharmacologically active agents. Its unique architecture, combining a bulky N-Boc protecting group, a reactive primary amine, and a rigid dihydroindole scaffold, necessitates a multi-faceted analytical approach for unambiguous characterization. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—applied to this key intermediate. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical experimental protocols, and expert interpretation of the spectral data, ensuring the highest degree of scientific integrity and confidence in structural assignment.

Introduction: The Architectural Significance of a Key Intermediate

The 2,3-dihydro-indole, or indoline, core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. The specific substitution pattern of 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole offers a unique combination of features:

-

The N-Boc Group: The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protection of the indole nitrogen, enabling selective reactions at other sites of the molecule. Its presence is a key indicator of successful synthesis and must be confirmed.

-

The 6-Amino Group: This primary aromatic amine is a versatile handle for further functionalization, allowing for the introduction of diverse pharmacophores through amide bond formation, sulfonylation, or other coupling reactions.

-

The 3,3-Dimethyl Substitution: The gem-dimethyl group at the C3 position introduces steric bulk and prevents aromatization to an indole, thereby locking the five-membered ring in a specific conformation. This has significant implications for the molecule's three-dimensional shape and its interactions with biological targets.

Given these distinct structural elements, a combination of spectroscopic methods is not just recommended but essential for complete and unequivocal characterization. This guide will walk through the expected outcomes and experimental considerations for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole is expected to show a series of distinct signals, each corresponding to a unique set of protons in the molecule. The interpretation of these signals is based on their chemical shift (δ), integration, and multiplicity.

Key Expected Resonances:

-

Boc Group Protons: A sharp, intense singlet integrating to nine protons will be observed in the upfield region, typically around δ 1.4-1.5 ppm . This is the hallmark of the tert-butyl group of the Boc protector.

-

Gem-Dimethyl Protons: A singlet integrating to six protons, corresponding to the two methyl groups at the C3 position, is expected. The exact chemical shift will be influenced by the surrounding electronic environment but is anticipated to be in the aliphatic region.

-

C2 Methylene Protons: The two protons on the C2 carbon will appear as a singlet, as they are chemically equivalent in a non-chiral solvent. Their proximity to the nitrogen atom will shift them downfield relative to a simple alkane.

-

Aromatic Protons: The protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system. The exact chemical shifts and coupling constants will depend on the electronic effects of the amino and dihydro-pyrrole moieties.

-

Amino Group Protons: A broad singlet corresponding to the two protons of the primary amine will be present. The chemical shift of this signal can be highly variable and is dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc (3 x CH₃) | 1.4 - 1.5 | Singlet | 9H |

| C3-(CH₃)₂ | ~1.3 | Singlet | 6H |

| C2-H₂ | ~3.8 | Singlet | 2H |

| Aromatic-H | 6.5 - 7.5 | Multiplet | 3H |

| NH₂ | Variable (broad) | Singlet | 2H |

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, with each unique carbon atom in the molecule giving rise to a distinct signal.

Key Expected Resonances:

-

Boc Group Carbons: Three characteristic signals are expected: the quaternary carbon of the tert-butyl group at approximately δ 80 ppm , the three equivalent methyl carbons around δ 28 ppm , and the carbonyl carbon of the carbamate at about δ 153 ppm .[1]

-

Dihydroindole Core Carbons: The spectrum will show signals for the quaternary C3 carbon, the methylene C2 carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the dihydro-pyrrole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Boc C=O | ~153 |

| Boc C (CH₃)₃ | ~80 |

| Boc C(C H₃)₃ | ~28 |

| C3 | Quaternary signal |

| C2 | Methylene signal |

| Aromatic Carbons | 110 - 150 |

Experimental Protocol for NMR Analysis

A robust and reproducible NMR analysis is contingent on proper sample preparation and instrument setup.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR , a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR , a proton-decoupled experiment is used to simplify the spectrum to a series of singlets. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Key Expected Absorption Bands:

-

N-H Stretching: The primary amino group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹ .

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹ , respectively.

-

C=O Stretching: The carbonyl group of the Boc protector will give rise to a strong, sharp absorption band in the range of 1690-1710 cm⁻¹ .[1] This is a key diagnostic peak for the presence of the Boc group.

-

C=C Stretching: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The C-N bonds of the amine and the dihydroindole ring will show absorptions in the fingerprint region, typically between 1000-1350 cm⁻¹ .

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Alkane | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Carbamate (Boc) | C=O Stretch | 1690 - 1710 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Amine/Indoline | C-N Stretch | 1000 - 1350 | Medium |

Experimental Protocol for IR Analysis

-

Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural clues.

Expected Mass Spectral Data:

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular weight of 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole is 262.37 g/mol . In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 263.18 is expected to be a prominent peak.

-

Fragmentation Pattern: The Boc group is known to undergo characteristic fragmentation. Common losses include:

-

Loss of tert-butyl cation (-57 Da): This would result in a fragment at m/z 206.

-

Loss of isobutene (-56 Da): This fragmentation pathway would also lead to a fragment at m/z 206.

-

Loss of the entire Boc group (-100 Da): Cleavage of the carbamate bond would generate the deprotected dihydroindole fragment.

-

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Identity |

| 263 | [M+H]⁺ |

| 207 | [M - C₄H₈ + H]⁺ |

| 163 | [M - Boc + H]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocol for MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).

-

Instrument Setup: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Integrated Spectroscopic Workflow and Data Interpretation

The true power of spectroscopic analysis lies in the synergistic interpretation of data from multiple techniques. The workflow for the structural confirmation of 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole is a self-validating system where each technique provides a piece of the structural puzzle.

Caption: Integrated workflow for the spectroscopic analysis of 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole.

The process begins with the synthesized and purified compound. IR spectroscopy provides the initial confirmation of the key functional groups, particularly the strong carbonyl absorption of the Boc group and the N-H stretches of the amino group. Mass spectrometry then confirms the molecular weight of the compound and provides evidence of the Boc group through its characteristic fragmentation. Finally, NMR spectroscopy provides the detailed map of the molecule's connectivity, confirming the presence and relative positions of all protons and carbons, including the dihydroindole scaffold, the gem-dimethyl groups, and the Boc protector. The convergence of data from these three independent techniques provides an unassailable confirmation of the structure of 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole.

Conclusion

The thorough spectroscopic characterization of 1-Boc-6-amino-3,3-dimethyl-2,3-dihydro-indole is a critical step in its application as a synthetic building block. By employing a combination of NMR, IR, and MS, researchers can confidently verify the identity and purity of this key intermediate. This guide has provided a detailed framework for the expected spectral features, practical experimental protocols, and an integrated approach to data interpretation. Adherence to these principles ensures the scientific rigor necessary for advancing drug discovery and development programs that rely on this and other structurally complex molecules.

References

Sources

A Comprehensive Technical Guide to the Solubility of 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical exploration of the solubility characteristics of 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole, a key intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data for this specific molecule, this document serves as a predictive framework and a practical guide for researchers to determine its solubility profile. By understanding the molecule's inherent physicochemical properties and employing systematic experimental methodologies, scientists can effectively select appropriate solvent systems for synthesis, purification, and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It influences every stage, from the homogeneity of a reaction mixture and the efficiency of crystallization to the bioavailability of the final drug product. Poor solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification, and ultimately, suboptimal drug absorption and efficacy.

1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole is a structurally significant building block. Its solubility behavior dictates the choice of solvents for subsequent reaction steps, impacting yield and purity. Furthermore, understanding its solubility is crucial for developing robust and scalable purification processes, such as crystallization, which are essential for meeting stringent pharmaceutical quality standards. This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to make informed decisions in their development workflows.

Physicochemical Profile of 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. An analysis of the key properties of 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole provides a predictive basis for its solubility in various organic solvents.

| Property | Predicted Value | Significance in Solubility |

| Molecular Formula | C₁₅H₂₂N₂O₂ | Provides the elemental composition. |

| Molecular Weight | 262.35 g/mol [1] | Influences the energy required to overcome crystal lattice forces. |

| logP (Octanol-Water Partition Coefficient) | ~3.0 - 3.5 (Estimated) | Indicates a predominantly lipophilic (nonpolar) character, suggesting better solubility in nonpolar organic solvents over water. |

| Topological Polar Surface Area (TPSA) | ~41.5 Ų (Estimated) | A measure of the surface area occupied by polar atoms. A lower TPSA, as seen here, is consistent with lower polarity and suggests better solubility in less polar solvents. |

| Hydrogen Bond Donors | 1 (from the amine group) | The primary amine group can donate a hydrogen bond, allowing for interactions with protic and polar aprotic solvents. |

| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and the amine nitrogen) | The carbonyl oxygen of the Boc group and the nitrogen of the amine can accept hydrogen bonds, facilitating interactions with protic solvents. |

Interpretation of Physicochemical Properties:

The molecular structure features a bulky, nonpolar tert-butoxycarbonyl (Boc) group and a dimethylated dihydro-indole core, which contribute significantly to its lipophilicity, as reflected in the estimated high logP value. The presence of a primary amine and a carbonyl group introduces some polar character and the capacity for hydrogen bonding. However, the overall molecule is expected to be more soluble in moderately polar to nonpolar organic solvents. Solvents that can engage in hydrogen bonding with the amine group may enhance solubility.

Theoretical Framework for Solvent Selection

The choice of solvents for solubility screening should be systematic and cover a range of polarities and functionalities. Organic solvents can be broadly categorized, and understanding these categories helps in predicting their interaction with the solute.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) These solvents can both donate and accept hydrogen bonds. They are likely to interact favorably with the amine and carbonyl groups of the target molecule.

-

Polar Aprotic Solvents: (e.g., Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) These solvents can accept hydrogen bonds but do not donate them. They can solvate the molecule through dipole-dipole interactions and by accepting a hydrogen bond from the amine group.

-

Nonpolar Solvents: (e.g., Toluene, Hexane, Dichloromethane) These solvents interact primarily through weaker van der Waals forces. Given the significant nonpolar character of the target molecule, good solubility in some of these solvents, particularly those with some moderate polarity like dichloromethane, is anticipated.

The following diagram illustrates a logical workflow for selecting a diverse set of solvents for an initial solubility screening.

Caption: A workflow for systematic solvent selection in solubility screening.

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug development: kinetic and thermodynamic. Kinetic solubility is often measured in high-throughput screening and reflects the concentration at which a compound, introduced from a concentrated stock solution (typically in DMSO), begins to precipitate in an aqueous or buffered system. Thermodynamic solubility, on the other hand, represents the true equilibrium concentration of a compound in a saturated solution.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.

Protocol:

-

Preparation: Add an excess amount of solid 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

The following diagram outlines the key steps in the shake-flask method.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

High-Throughput Kinetic Solubility Screening

For rapid screening across a wider range of solvents, a kinetic solubility assay can be employed. This method is particularly useful in early-stage development.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well plate, add the desired organic solvents to different wells.

-

Compound Addition: Add a small volume of the DMSO stock solution to each well containing the test solvents.

-

Incubation and Observation: Shake the plate for a set period (e.g., 1-2 hours) at room temperature.

-

Precipitation Detection: Visually inspect the wells for any precipitate formation. For a more quantitative assessment, use a nephelometer to measure light scattering caused by undissolved particles.

-

Solubility Estimation: The highest concentration at which no precipitate is observed is considered the kinetic solubility.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Rationale for Predicted Solubility |

| Methanol | Polar Protic | High | Can act as both a hydrogen bond donor and acceptor, interacting with the amine and carbonyl groups. |

| Ethanol | Polar Protic | High | Similar to methanol, but slightly less polar. |

| Isopropanol | Polar Protic | Moderate to High | Increased nonpolar character compared to methanol and ethanol may slightly reduce solubility. |

| Acetonitrile | Polar Aprotic | Moderate | Can accept hydrogen bonds from the amine group, but its overall polarity is moderate. |

| Acetone | Polar Aprotic | Moderate to High | The carbonyl group can accept hydrogen bonds, and its polarity is suitable for the solute. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | A good solvent for many organic compounds with moderate polarity. |

| Dichloromethane (DCM) | Nonpolar | High | The molecule has significant nonpolar character, making it compatible with DCM. |

| Toluene | Nonpolar | Moderate | The aromatic ring of toluene can interact with the indole ring system. |

| Hexanes | Nonpolar | Low to Moderate | The highly nonpolar nature of hexanes may not be optimal for the polar functional groups of the solute. |

| Dimethylformamide (DMF) | Polar Aprotic | High | A strong polar aprotic solvent that is a good hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules. |

Conclusion and Recommendations

Based on the physicochemical profile of 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole, it is predicted to have good solubility in a range of common organic solvents, particularly polar aprotic solvents like DMSO, DMF, and acetone, as well as chlorinated solvents like dichloromethane. Polar protic solvents such as methanol and ethanol are also expected to be effective due to their hydrogen bonding capabilities. For purification by crystallization, a binary solvent system, such as dichloromethane/hexanes or ethyl acetate/hexanes, where the compound is highly soluble in the first solvent and poorly soluble in the second (the anti-solvent), is likely to be a successful strategy.

It is imperative for researchers to experimentally verify these predictions using the protocols outlined in this guide. A systematic approach to solubility determination will not only facilitate the current research objectives but also build a valuable knowledge base for future projects involving structurally similar molecules.

References

Sources

An In-depth Technical Guide to 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, plausible synthetic routes, and expected reactivity of tert-butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate, also known as 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole. This compound is a significant intermediate in pharmaceutical research, particularly in the development of novel therapeutics. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide synthesizes information from closely related structural analogs and established principles of organic chemistry to provide a robust predictive profile for researchers, scientists, and drug development professionals. General methodologies for the synthesis and functionalization of indoline scaffolds are detailed, offering a foundational understanding for its application in medicinal chemistry.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of the indoline ring system allows for the fine-tuning of molecular properties to achieve desired pharmacological profiles. 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole (CAS No. 1179476-89-1) is a key building block in this context, offering two distinct nitrogen functionalities: a Boc-protected secondary amine integrated into the dihydroindole ring and a primary aromatic amine at the 6-position. This arrangement allows for selective chemical modifications, making it a versatile intermediate in the synthesis of complex molecules for drug discovery.

The presence of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances the compound's stability and modulates its reactivity, while the gem-dimethyl substitution at the 3-position can impart specific conformational constraints and metabolic stability to the final drug candidates. This guide will explore the known and predicted characteristics of this important synthetic intermediate.

Chemical and Physical Properties

Structural Information

Table 1: Structural and General Information

| Parameter | Value |

| IUPAC Name | tert-butyl 6-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate |

| Synonyms | 1-Boc-6-Amino-3,3-dimethylindoline |

| CAS Number | 1179476-89-1 |

| Molecular Formula | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 262.35 g/mol |

Predicted Physical Properties

The physical properties of the title compound are predicted based on the general characteristics of substituted indolines and Boc-protected amines.

Table 2: Predicted Physical Properties

| Property | Predicted Value/State | Rationale |

| Appearance | White to off-white or pale yellow solid | Similar Boc-protected aminoindoles are typically solids at room temperature.[1] |

| Melting Point | Not available (likely a solid with a distinct melting range) | The presence of the rigid indoline core and the polar amino group would contribute to a crystalline solid structure. |

| Boiling Point | > 300 °C (with decomposition) | High boiling point is expected due to the molecular weight and polarity. Decomposition is likely before boiling at atmospheric pressure. |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in non-polar solvents like hexane. Low solubility in water. | The Boc group and the dimethylated ring increase lipophilicity, while the amino group provides some polarity. |

Spectroscopic Data (Predicted)

Detailed experimental spectra for this specific compound are not published. However, the expected features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry can be predicted based on its structure.

-

¹H NMR: Expected signals would include singlets for the tert-butyl and gem-dimethyl protons, signals for the methylene protons of the indoline ring, and distinct aromatic protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the indoline ring system, and the aromatic carbons.

-

IR Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the primary amine, C-H stretching of alkyl and aromatic groups, and a strong C=O stretching for the carbamate of the Boc group.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns, such as the loss of the Boc group or isobutylene.

Synthesis and Handling

A plausible synthetic route for 1-Boc-6-Amino-3,3-dimethyl-2,3-dihydro-indole can be devised from commercially available starting materials, following established synthetic methodologies for indoline derivatives.

Plausible Synthetic Pathway

A likely synthetic approach would involve the initial synthesis of the 3,3-dimethyl-6-nitro-2,3-dihydro-indole core, followed by Boc-protection of the indoline nitrogen and subsequent reduction of the nitro group to the desired amine.

Sources

Potential biological activities of substituted dihydro-indoles

An In-Depth Technical Guide to the Potential Biological Activities of Substituted Dihydro-indoles

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1] Its reduced form, the dihydro-indole or indoline nucleus, offers a three-dimensional structure with distinct stereoelectronic properties, making it a compelling template for the design of novel therapeutic agents. This guide provides an in-depth exploration of the multifaceted biological activities of substituted dihydro-indoles, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic potential, backed by field-proven experimental insights and robust methodologies.

The Dihydro-indole Scaffold: A Privileged Structure in Drug Discovery

The dihydro-indole core, a bicyclic system comprising a benzene ring fused to a dihydropyrrole ring, represents a versatile platform for chemical modification. The saturation at the 2- and 3-positions of the pyrrole ring introduces a chiral center and a more flexible geometry compared to the planar indole ring. This structural nuance allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets. The synthesis of these scaffolds often begins with corresponding indoles or 2-oxindoles, employing various reduction or condensation strategies to yield a diverse library of derivatives.[2]

General Synthetic Strategy: From Isatins to Dihydro-indoles

A common and adaptable route to substituted dihydro-indoles commences with isatins (indole-2,3-diones). The key steps often involve:

-

Knoevenagel Condensation: Reaction of isatins with compounds containing active methylene groups, such as acetophenones or cyanoacetic acid, to introduce a substituted side chain at the 3-position.[2][3]

-

Reduction: Subsequent reduction of the resulting intermediate, often targeting the double bond and/or the keto group, to yield the dihydro-indole core. Various reducing agents, including boron hydrides, can be employed for this transformation.[2]

This synthetic flexibility allows for the introduction of a wide array of substituents at various positions of the dihydro-indole nucleus, which is crucial for tuning the molecule's pharmacokinetic and pharmacodynamic properties.

Neuroprotective and Antioxidant Activities

A significant body of research highlights the potential of substituted dihydro-indoles as neuroprotective and antioxidant agents.[2][4] These activities are particularly relevant in the context of neurodegenerative diseases, which are often characterized by oxidative stress and neuronal damage.[5][6][7]

Mechanism of Neuroprotection and Antioxidant Action

The neuroprotective effects of dihydro-indole derivatives are often linked to their ability to scavenge reactive oxygen species (ROS) and modulate signaling pathways involved in cellular stress responses.[5] Melatonin, a well-known neurohormone with an indole core, and its analogues have demonstrated antioxidant and neuroprotective properties.[2] Dihydro-indole based analogs of melatonin are being explored for their potential to bind to melatonin receptors and exert similar protective effects.[2][4]

The antioxidant capacity of these compounds can be attributed to the electron-rich nature of the indole nucleus, which can donate a hydrogen atom to neutralize free radicals. Substituents on the dihydro-indole ring can further enhance this activity.

Caption: Mechanism of Dihydro-indole Neuroprotection.

Quantitative Data on Antioxidant Activity

The antioxidant potential of substituted dihydro-indoles is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[3]

| Compound ID | Substitution Pattern | Assay | Activity (IC50 or % scavenging) | Reference |

| 1a-g | 3-hydroxy-3-(2-phenyl-2-oxoethyl) | DPPH | Moderate to good, concentration-dependent | [3] |

| 2a-g | 3-(2-phenyl-2-oxoethylidene) | DPPH | Good, especially with halogen at position 5 | [3] |

| Tryptophan derivatives | Various | Peroxyl radical scavenging | Higher than Trolox | [8] |

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and substituted dihydro-indoles have emerged as a promising class of compounds.[1][9][10][11][12] Their mechanisms of action are diverse, often involving the inhibition of key cellular processes in cancer cells.

Mechanisms of Anticancer Action

Substituted dihydro-indoles can exert their anticancer effects through various mechanisms, including:

-

Inhibition of Tubulin Polymerization: Some derivatives can interfere with the dynamic equilibrium of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[9]

-

Enzyme Inhibition: They can act as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as NADPH oxidase 4 (Nox4).[9] Inhibition of Nox4 can disrupt redox signaling and promote apoptosis in cancer cells.[9]

-

Induction of Apoptosis: Many dihydro-indole derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.[12]

Caption: Anticancer Mechanisms of Dihydro-indoles.

Quantitative Data on Anticancer Activity

The cytotoxic activity of substituted dihydro-indoles is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (IC50) | Reference |

| NSC 736802 | 3-(3,4,5-trimethoxybenzylidene) | Various | Varies by cell line | [9] |

| NSC 134544 | N-methyl-3-(3,4,5-trimethoxybenzylidene) | Various | Varies by cell line | [9] |

| Compound 10 | Phenyl substituted at C-2 | MCF-7 | 2-11 µmol/L | [10] |

| Compound 11 | Phenyl substituted at C-2 | MCF-7 | 2-11 µmol/L | [10] |

| Compound 30 | Hydroxyl-bearing bisindole | HepG2 | 7.37 µM | [11] |

Antimicrobial and Antifungal Activities

The rise of antimicrobial resistance necessitates the development of new anti-infective agents. Substituted dihydro-indoles have demonstrated promising activity against a range of bacteria and fungi.[13][14][15][16]

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many dihydro-indole derivatives are still under investigation. However, it is believed that they may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation.[14]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Compound ID | Substitution Pattern | Microorganism | Activity (MIC) | Reference |

| 1b, 2b-d, 3b-d | Indole-triazole derivatives | Candida albicans | 3.125 µg/mL | [13] |

| 4,6-dibromoindole | Dibromo substitution | Candida species | 10-50 µg/mL | [14] |

| 5-bromo-4-chloroindole | Bromo and chloro substitution | Candida species | 10-50 µg/mL | [14] |

| 3u | Iodo-substituted 3-indolyl-3-hydroxy oxindole | Rhizoctonia solani | EC50 = 3.44 mg/L | [17] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Substituted dihydro-indoles have shown potential as anti-inflammatory agents, often by modulating the production of inflammatory mediators.[18][19][20][21][22]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are frequently linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, and the suppression of pro-inflammatory cytokines such as TNF-α and IL-6.[18][20]

Caption: Anti-inflammatory Action of Dihydro-indoles.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound ID | Substitution Pattern | Assay | Activity (IC50) | Reference |

| 13b | N-substituted indole | Carrageenan-induced paw edema | Potent | [18] |

| 14b | N-substituted indole | Carrageenan-induced paw edema | Potent | [18] |

| 3-(3-hydroxyphenyl)-indolin-2-one | 3-hydroxyphenyl at position 3 | NO production in RAW264.7 cells | High | [20] |

| UA-1 | Ursolic acid-indole derivative | NO inhibition | 2.2 ± 0.4 µM | [21] |

Cannabinoid Receptor Modulation

The endocannabinoid system is a crucial regulator of various physiological processes, and its modulation holds therapeutic promise. While much of the research has focused on classical cannabinoids, indole-based structures have also been explored as ligands for cannabinoid receptors (CB1 and CB2).[23][24][25][26][27] Further investigation into dihydro-indole derivatives as cannabinoid receptor modulators is a promising area of research.

Experimental Protocols

General Experimental Workflow for Screening Dihydro-indole Derivatives

Caption: Drug Discovery Workflow for Dihydro-indoles.

Step-by-Step Methodology: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.[3]

-

Preparation of Reagents:

-

Prepare a stock solution of the test dihydro-indole compound in a suitable solvent (e.g., ethanol).

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add varying concentrations of the test compound to the wells.

-

Include a positive control (e.g., ascorbic acid) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

Step-by-Step Methodology: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.

-

Cell Culture: